3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Description
3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
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Biological Activity
The compound 3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is C15H19N5O2, with a molecular weight of approximately 301.34 g/mol. The structure features a benzo[d]oxazole moiety linked to a sulfonyl group and a cyclopenta[3,4]pyrazolo structure. These functional groups are known to contribute to various biological activities.
Anticancer Properties
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer activity. For instance, compounds similar to the one have shown IC50 values ranging from 73 to 84 µM against various cancer cell lines . The mechanism involves the inhibition of key signaling pathways such as the p38 MAPK pathway, which is crucial in cancer cell proliferation and survival .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Studies have demonstrated that related pyrazolo compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in lipopolysaccharide (LPS) stimulated cells . This inhibition is mediated through the blockade of specific kinases involved in inflammatory signaling.
Antioxidant Activity
The antioxidant potential of pyrazolo derivatives has been highlighted in several studies. The presence of the pyrazole ring enhances the compound's ability to scavenge free radicals and reduce oxidative stress . This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with enzyme active sites, inhibiting their function.
- Receptor Antagonism : The compound may act as an antagonist at specific receptors involved in inflammation and cancer progression.
- Signal Pathway Modulation : By interfering with critical signaling pathways (e.g., MAPK), the compound can alter cellular responses to stress and proliferation signals.
Case Studies
- In Vitro Studies : A study evaluating similar pyrazolo compounds demonstrated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values below 5 µM .
- In Vivo Models : Animal studies have shown that administration of related compounds resulted in reduced tumor growth and lower levels of inflammatory markers in serum .
Properties
IUPAC Name |
3-methyl-5-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-19-14-9-11(5-6-16(14)25-17(19)22)26(23,24)20-7-8-21-15(10-20)12-3-2-4-13(12)18-21/h5-6,9H,2-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZXISUXFLFFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN4C(=C5CCCC5=N4)C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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